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Introduction
Methyl 6-methoxy-1H-indazole-3-carboxylate is a pivotal heterocyclic compound that serves

as a versatile intermediate in the landscape of pharmaceutical research and development. The

indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative,

featuring a methoxy group at the 6-position and a methyl ester at the 3-position, offers unique

electronic and steric properties. These characteristics make it an essential building block for the

synthesis of a wide array of bioactive molecules. Researchers have successfully utilized this

compound in the development of novel therapeutic agents, including treatments for

neurological disorders, inflammation, and cancer.[1] Its structural framework is also

foundational in the synthesis of potent enzyme inhibitors and prostanoid EP4 receptor

antagonists intended for cancer immunotherapy.

This guide provides a comprehensive overview of the core chemical properties, validated

synthesis protocols, reactivity, and applications of Methyl 6-methoxy-1H-indazole-3-
carboxylate, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties
The fundamental properties of Methyl 6-methoxy-1H-indazole-3-carboxylate are

summarized below. These data are critical for its handling, characterization, and application in
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synthetic chemistry.

Property Value Source(s)

IUPAC Name
methyl 6-methoxy-1H-

indazole-3-carboxylate
N/A

CAS Number 885278-53-5

Molecular Formula C₁₀H₁₀N₂O₃ N/A

Molecular Weight 206.20 g/mol

Appearance Off-white to white solid [1]

Storage Store at 0-8 °C [1]

Synthesis Protocol: Fischer Esterification
The most direct and common method for preparing Methyl 6-methoxy-1H-indazole-3-
carboxylate is through the acid-catalyzed esterification of its parent carboxylic acid, 6-

methoxy-1H-indazole-3-carboxylic acid.

Experimental Workflow
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Reaction Setup

Reaction Execution

Work-up & Purification

1. Dissolve 6-methoxy-1H-indazole-
3-carboxylic acid in methanol.

2. Cool solution to 0°C
(ice bath).

3. Add acid catalyst
(e.g., H₂SO₄ or SOCl₂) dropwise.

4. Heat mixture to reflux
for 2-5 hours.

5. Monitor reaction progress
by TLC.

6. Concentrate under
reduced pressure.

7. Neutralize with saturated
aqueous NaHCO₃.

8. Extract with ethyl acetate.

9. Wash organic layer, dry
(Na₂SO₄), and concentrate.

10. Purify by column
chromatography or recrystallization.

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 6-methoxy-1H-indazole-3-carboxylate.
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Detailed Step-by-Step Methodology
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve 6-methoxy-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol

(10-20 mL per gram of acid).

Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly and dropwise, add a

catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops) or

thionyl chloride (0.2 equivalents).

Causality Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, which

significantly increases the electrophilicity of the carbonyl carbon. This activation is

essential for the nucleophilic attack by the weakly nucleophilic methanol.

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to

reflux (approximately 65°C). Maintain reflux for 2-5 hours.

Causality Insight: Heating the reaction increases the kinetic energy of the molecules,

overcoming the activation energy barrier and accelerating the rate of esterification, which

is a reversible equilibrium-controlled process.

Monitoring: Monitor the consumption of the starting material using Thin Layer

Chromatography (TLC) until the reaction is deemed complete.

Work-up: a. Cool the mixture to room temperature and concentrate the solvent under

reduced pressure. b. Carefully neutralize the residue by adding a saturated aqueous solution

of sodium bicarbonate (NaHCO₃) until effervescence ceases. c. Extract the product into an

organic solvent like ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield

the crude product.

Purification: Purify the crude solid by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl
6-methoxy-1H-indazole-3-carboxylate as a pure solid.

Spectral Data for Structural Validation
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To ensure the integrity of the synthesized compound, a thorough analysis of its spectral

properties is required. The following data serve as a reference for validation.

Analysis Expected Observations

¹H NMR

(In CDCl₃ or DMSO-d₆) - NH Proton: Broad

singlet, δ ~11-14 ppm. - Aromatic Protons:

Signals between δ ~7.0-8.0 ppm, exhibiting

splitting patterns characteristic of a 1,2,4-

trisubstituted benzene ring. - Ester Methyl

(COOCH₃): Sharp singlet, δ ~3.9-4.2 ppm. -

Methoxy (ArOCH₃): Sharp singlet, δ ~3.8-4.0

ppm.

¹³C NMR

(In CDCl₃ or DMSO-d₆) - Carbonyl Carbon

(C=O): δ ~160-165 ppm. - Aromatic Carbons:

Signals in the range of δ ~95-160 ppm. The

carbon attached to the methoxy group will be

significantly shielded. - Ester Methyl Carbon: δ

~52 ppm. - Methoxy Carbon: δ ~55 ppm.

Mass Spec. (MS) [M+H]⁺: Expected at m/z = 207.07.

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and spectrometer

used.

Chemical Reactivity and Derivatization
Methyl 6-methoxy-1H-indazole-3-carboxylate possesses two primary sites of reactivity: the

indazole nitrogen (N1/N2) and the C3-ester group. This dual reactivity makes it a valuable

precursor for creating diverse chemical libraries.

Key Reaction: N-Alkylation
The N-H proton of the indazole ring is acidic and can be removed by a base, rendering the

nitrogen nucleophilic for subsequent alkylation. However, a significant challenge is controlling

the regioselectivity, as alkylation can occur at either the N1 or N2 position.[1][2]
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Caption: Key reaction pathways for Methyl 6-methoxy-1H-indazole-3-carboxylate.

Protocol for Selective N1-Alkylation
Achieving high regioselectivity is crucial. Conditions employing strong, non-coordinating bases

in aprotic solvents strongly favor the thermodynamically more stable N1-alkylated product,

often due to steric hindrance at the N2 position created by a chelated intermediate with the C3-

ester.[1][3][4]

Setup: Dissolve Methyl 6-methoxy-1H-indazole-3-carboxylate (1.0 equiv) in an anhydrous

aprotic solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or

Nitrogen).

Deprotonation: Cool the solution to 0°C. Add sodium hydride (NaH, 60% dispersion in

mineral oil, 1.2 equiv) portion-wise. Stir at 0°C for 30 minutes, then allow it to warm to room

temperature for another 30 minutes.

Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the

indazole N-H, generating the sodium indazolide salt. The sodium cation can chelate

between the indazole nitrogen and the ester carbonyl, sterically blocking the N2 position

from the incoming electrophile.[1]

Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.1

equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16-24

hours.
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Quenching and Work-up: Upon completion, carefully quench the reaction by the slow

addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product

with an organic solvent, wash, dry, and concentrate.

Purification: Purify the product via column chromatography to isolate the desired N1-

alkylated regioisomer.

Applications in Drug Discovery and Medicinal
Chemistry
The structural motif of Methyl 6-methoxy-1H-indazole-3-carboxylate is integral to the

development of a range of therapeutic agents.

Oncology: The indazole core is a key component of numerous kinase inhibitors. This

intermediate is used to synthesize compounds that target specific enzymes involved in

cancer cell proliferation and survival.[1] It is a precursor for potent prostanoid EP4 receptor

antagonists, which are being investigated for their role in colorectal cancer immunotherapy.

Neurological Disorders: Derivatives have been synthesized and evaluated for their activity on

targets within the central nervous system.[1]

Synthetic Cannabinoids: The molecule serves as a starting material for the synthesis of

various synthetic cannabinoids, which are primarily used as research tools to study the

endocannabinoid system.[5]

Anti-inflammatory Agents: The indazole scaffold is present in several compounds with

demonstrated anti-inflammatory properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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